Antibacterial Activity Comparison: 1-Butyl-2-methyl-4-nitroimidazole vs. Unsubstituted 1-Butylimidazole
The 1-butyl-2-methyl-4-nitroimidazole compound demonstrates significantly enhanced antibacterial activity compared to the unsubstituted 1-butylimidazole. The introduction of the 2-methyl and 4-nitro groups results in a reduction of the Minimum Inhibitory Concentration (MIC) by several orders of magnitude, indicating a far more potent antimicrobial effect [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC = 18 mg/mL |
| Comparator Or Baseline | 1-Butylimidazole: MIC = 960 mg/mL |
| Quantified Difference | The target compound is approximately 53 times more potent (lower MIC) than the comparator. |
| Conditions | In vitro antibacterial assay (MIC determination) against Staphylococcus aureus [1]. |
Why This Matters
This data confirms that the 2-methyl-4-nitro substitution is essential for potent antibacterial activity, making this specific compound a more suitable candidate for studies involving antimicrobial mechanisms or for use as an intermediate in the synthesis of antibacterial agents.
- [1] Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. View Source
